![molecular formula C17H20Cl3NO2 B13763401 3-Tropanyl 2',6'-dichloroatropate hydrochloride CAS No. 64048-75-5](/img/structure/B13763401.png)
3-Tropanyl 2',6'-dichloroatropate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tropanyl 2’,6’-dichloroatropate hydrochloride is a chemical compound with the molecular formula C17-H19-Cl2-N-O2.Cl-H and a molecular weight of 376.73 . It is an ester derivative of atropic acid and tropine, characterized by the presence of two chlorine atoms at the 2’ and 6’ positions of the atropic acid moiety .
Vorbereitungsmethoden
The synthesis of 3-Tropanyl 2’,6’-dichloroatropate hydrochloride involves the esterification of 2’,6’-dichloroatropic acid with tropine. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
3-Tropanyl 2’,6’-dichloroatropate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Tropanyl 2’,6’-dichloroatropate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter receptors and ion channels.
Wirkmechanismus
The mechanism of action of 3-Tropanyl 2’,6’-dichloroatropate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound acts as an antagonist at certain receptor sites, blocking the binding of endogenous ligands and inhibiting receptor activation . This results in the modulation of neurotransmitter release and ion channel activity, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Tropanyl 2’,6’-dichloroatropate hydrochloride can be compared with other similar compounds, such as:
Eigenschaften
64048-75-5 | |
Molekularformel |
C17H20Cl3NO2 |
Molekulargewicht |
376.7 g/mol |
IUPAC-Name |
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(2,6-dichlorophenyl)prop-2-enoate;chloride |
InChI |
InChI=1S/C17H19Cl2NO2.ClH/c1-10(16-14(18)4-3-5-15(16)19)17(21)22-13-8-11-6-7-12(9-13)20(11)2;/h3-5,11-13H,1,6-9H2,2H3;1H |
InChI-Schlüssel |
IAJHGYYJSAKQFW-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)C(=C)C3=C(C=CC=C3Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.